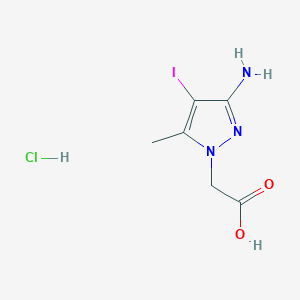![molecular formula C20H28O6-2 B12349100 2,2-Bis(7-oxabicyclo[4.1.0]heptan-4-ylmethyl)hexanedioate](/img/structure/B12349100.png)
2,2-Bis(7-oxabicyclo[4.1.0]heptan-4-ylmethyl)hexanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl) adipate is a chemical compound with the molecular formula C20H30O6 and a molecular weight of 366.45 g/mol . It is also known by other names such as Adipic Acid Bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl) Ester and Bis(3,4-epoxycyclohexylmethyl) Hexanedioate . This compound is primarily used in the field of materials science, particularly in the synthesis of polymers and high-performance materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl) adipate typically involves the reaction of adipic acid with 7-oxabicyclo[4.1.0]heptan-3-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl) adipate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl) adipate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical materials.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives
Mechanism of Action
The mechanism of action of Bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl) adipate involves its interaction with specific molecular targets and pathways. The compound can act as a cross-linking agent in polymerization reactions, forming strong covalent bonds between polymer chains. This enhances the mechanical properties and stability of the resulting materials .
Comparison with Similar Compounds
Similar Compounds
Bis(3,4-epoxycyclohexylmethyl) Hexanedioate: Similar in structure and used in similar applications.
Adipic Acid Bis(3,4-epoxycyclohexylmethyl) Ester: Another compound with comparable properties and uses.
Uniqueness
Bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl) adipate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to form strong covalent bonds makes it particularly valuable in the synthesis of high-performance materials .
Properties
Molecular Formula |
C20H28O6-2 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2,2-bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl)hexanedioate |
InChI |
InChI=1S/C20H30O6/c21-18(22)2-1-7-20(19(23)24,10-12-3-5-14-16(8-12)25-14)11-13-4-6-15-17(9-13)26-15/h12-17H,1-11H2,(H,21,22)(H,23,24)/p-2 |
InChI Key |
JDJCWTMAUWZTOM-UHFFFAOYSA-L |
Canonical SMILES |
C1CC2C(O2)CC1CC(CCCC(=O)[O-])(CC3CCC4C(C3)O4)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


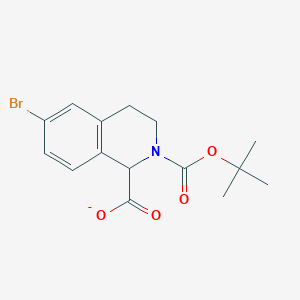
![[(2R,3R,4R,5R)-3-benzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12349022.png)
![4,5-dimethyl-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole](/img/structure/B12349027.png)

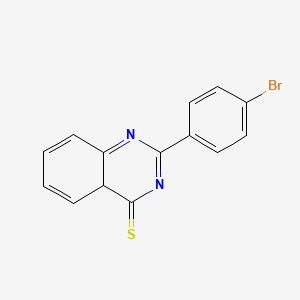
![N,N-diethyl-N'-[(1-ethyl-1H-pyrazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B12349043.png)

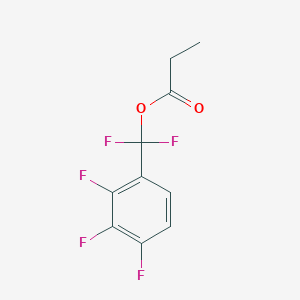
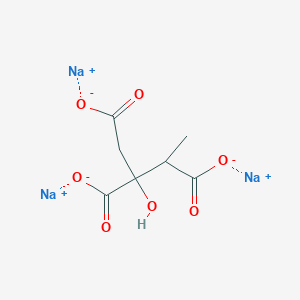

![N-(5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-4-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)acetamide](/img/structure/B12349060.png)
![7-fluoro-8-(3-{[(2-hydroxyethyl)amino]methyl}pyrrolidin-1-yl)-5-oxo-1H,2H-[1,3]thiazolo[3,2-a]quinoline-4-carboxylic acid](/img/structure/B12349062.png)
